molecular formula C16H27NO3S B6768239 N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide

N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide

Cat. No.: B6768239
M. Wt: 313.5 g/mol
InChI Key: JPHRMMQANPIPGH-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methylpropyl group, and a dioxothiane ring

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3S/c1-16(2,14-6-4-3-5-7-14)12-17-15(18)13-8-10-21(19,20)11-9-13/h6,13H,3-5,7-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHRMMQANPIPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCS(=O)(=O)CC1)C2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, which is then reacted with a methylpropyl group under specific conditions to form the intermediate compound. This intermediate is further reacted with a dioxothiane derivative to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles are used in substitution reactions, often under controlled temperatures and in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)-2-methylpropyl]-1,1-dioxothiane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism can vary depending on the context and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

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